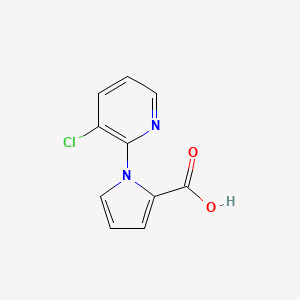

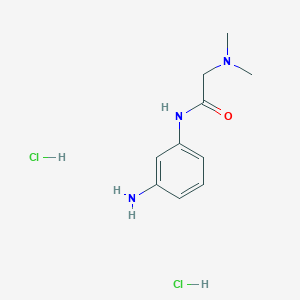

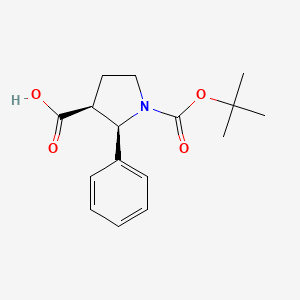

1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid

説明

This compound is a type of fluorinated pyrazole carboxamide . It’s used in research and development, but not for medicinal or household use .

Synthesis Analysis

The synthesis of this compound involves several steps. The mixture of ethyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, KOH, and methanol is stirred overnight. The reactions are then acidified by HCl, and the white solid is collected by filtration .Molecular Structure Analysis

The molecular formula of this compound is C9H5BrClN3O2 . The NMR, MS, and elemental analysis have confirmed the structure of these compounds .Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives, which have shown remarkable larvicidal activity .Physical And Chemical Properties Analysis

The compound is a white solid . It has a melting point of 197-200 °C . Its solubility in DMSO and methanol is slight .科学的研究の応用

Coordination Chemistry and Ligand Properties

The compound's structural framework is closely related to pyridine and pyrrole derivatives, which are key in coordination chemistry. Research reviews, such as the one by Boča, Jameson, and Linert (2011), have delved into the chemistry and properties of related compounds, highlighting their utility in forming complex compounds with diverse spectroscopic properties and biological activities. These insights point towards the potential of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid in forming novel coordination complexes with potential for various applications (Boča, Jameson, & Linert, 2011).

Influence on Electronic Systems of Ligands

The effects of metals on the electronic systems of biologically important ligands, including pyridine carboxylic acids, have been studied to understand their interactions with biological targets. Such studies are crucial for predicting the reactivity and stability of complex compounds, indicating a research avenue for the subject compound in studying its interactions with metals (Lewandowski, Kalinowska, & Lewandowska, 2005).

Drug Discovery and Biological Activity

In drug discovery, the pyrrolidine ring, a core part of the compound's structure, is extensively studied for its versatility in medicinal chemistry. Research by Li Petri et al. (2021) on pyrrolidine and its derivatives outlines the scaffold's significance in developing bioactive molecules for treating human diseases, suggesting a research path for exploring the biological activities of this compound (Li Petri et al., 2021).

Biocatalysis and Industrial Chemistry

The compound's carboxylic acid group is relevant to studies on biocatalysis and the production of bio-renewable chemicals. Jarboe, Royce, and Liu (2013) discuss the inhibition effects of carboxylic acids on microbes used in fermentative production, which could inform the biotechnological applications of this compound in producing or inhibiting biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

作用機序

Target of Action

The primary target of the compound 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is the insect ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

This compound acts as a ryanodine receptor inhibitor . It induces the activation of the insect ryanodine receptor, causing the release of endogenous calcium ions . This change in calcium ion concentration leads to the death of insects .

Biochemical Pathways

The action of this compound affects the calcium signaling pathway in insects . The downstream effects include disruption of muscle contraction and other calcium-dependent processes, leading to the paralysis and death of the insect .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of insects . By disrupting calcium ion homeostasis, it causes paralysis and other detrimental effects, leading to the insect’s death .

Safety and Hazards

特性

IUPAC Name |

1-(3-chloropyridin-2-yl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-5-12-9(7)13-6-2-4-8(13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBHRBIFQKGBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439948.png)

![2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate](/img/structure/B1439953.png)

![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)